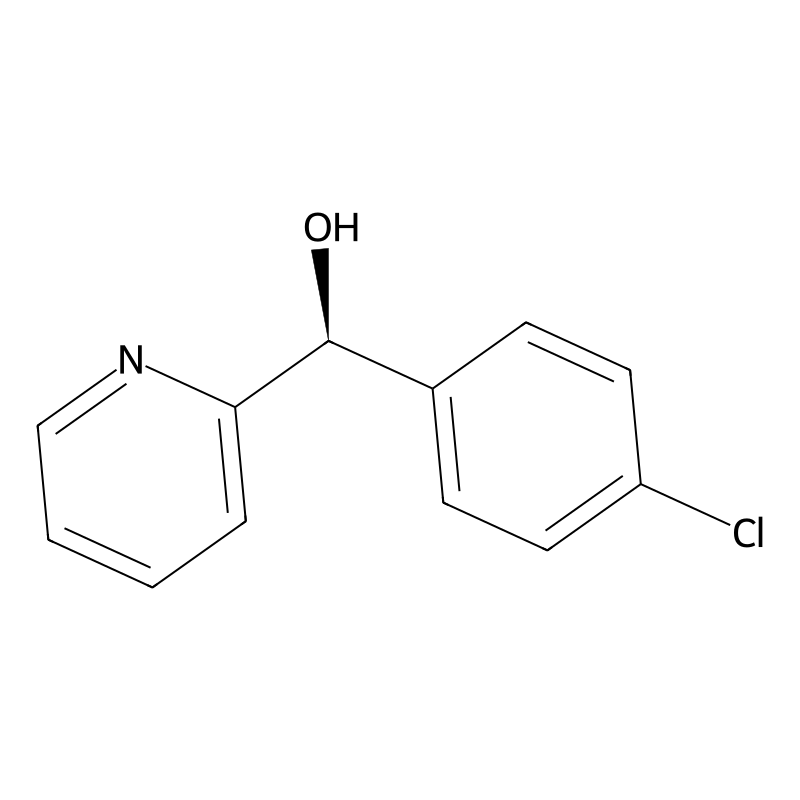

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Availability

Some commercial suppliers offer (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol as a reference standard for research purposes []. This suggests potential applications in studies requiring a highly pure form of the compound for comparison or analysis.

Structural Features

Limited Literature

A search for scientific articles mentioning (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol yielded no significant results. This suggests that research on this specific compound might be limited or unpublished.

Future Research Directions:

Based on the structural features, future research on (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol could explore its potential applications in:

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol, also known by its chemical formula C₁₂H₁₀ClNO, is a chiral compound characterized by the presence of a chlorophenyl group and a pyridinyl moiety attached to a methanol functional group. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features. The molecular weight of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is approximately 219.67 g/mol, and it features a boiling point that is not widely documented in available literature .

- Oxidation: The compound can be oxidized to yield ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction to form different alcohol derivatives, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorophenyl group in the compound can participate in substitution reactions with nucleophiles under basic conditions .

These reactions are essential for synthesizing various bioactive molecules and modifying the compound for specific applications.

The biological activity of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol has been explored in several studies. It interacts with enzymes such as cytochrome P450, which plays a critical role in drug metabolism. This compound can act as both a substrate and an inhibitor, influencing enzyme activity and potentially altering pharmacokinetics . Additionally, it has been shown to modulate cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, thereby affecting gene expression and cellular metabolism.

Several synthetic routes have been developed for producing (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol:

- Traditional Synthesis:

- Biocatalytic Methods:

- Recent advancements have introduced biocatalytic approaches using whole-cell systems for more environmentally friendly synthesis.

- This method utilizes specific strains of bacteria or enzymes to facilitate the transformation of substrates into (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol in a liquid-liquid biphasic system, enhancing yield and purity .

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol has several applications:

- Pharmaceutical Development: Its interactions with biological systems make it a candidate for drug development, particularly in targeting metabolic pathways influenced by cytochrome P450 enzymes.

- Organic Synthesis: The compound serves as an important intermediate in synthesizing various bioactive molecules due to its reactivity and ability to undergo multiple transformations .

Studies on the interactions of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol with biological systems have revealed its potential effects on drug metabolism. It influences the activity of cytochrome P450 enzymes, which are crucial for metabolizing many pharmaceuticals. Additionally, its binding affinity with proteins such as albumin affects its distribution and bioavailability within biological systems .

Several compounds share structural similarities with (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 0.81 | Contains piperidine moiety; potential CNS activity |

| (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | 0.68 | Methyl substitutions may alter biological activity |

| (5-Chloropyridin-2-yl)methanol | 0.68 | Similar core structure but different halogenation |

| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | 0.78 | Different ring structure; potential for varied reactivity |

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol within this class of chemicals.

The development of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol emerged from the broader scientific pursuit of chiral secondary alcohols bearing heteroaromatic functionalities. Early synthetic approaches focused on the preparation of racemic 4-chlorophenyl-2-pyridinylmethanol through conventional reduction methodologies, with initial reports documenting the synthesis of the racemic compound through oxidation-reduction sequences. The recognition of the importance of enantiomerically pure compounds in pharmaceutical applications drove subsequent research toward developing asymmetric synthetic methodologies.

The compound gained particular prominence following advances in asymmetric hydrogenation technologies and biocatalytic methodologies during the late 20th and early 21st centuries. Patent literature from 2015 describes systematic approaches to the preparation of 4-chlorophenyl-2-pyridyl methanol through multi-step synthetic sequences involving oxidation of 2-(p-chlorobenzyl)pyridine derivatives followed by selective reduction. These early methodologies established the foundational synthetic framework that would later be refined for enantioselective synthesis.

The development of efficient asymmetric synthetic routes represented a significant milestone in the compound's research history. The introduction of biocatalytic approaches using recombinant Escherichia coli as whole-cell catalysts marked a paradigmatic shift toward more environmentally sustainable synthetic methodologies. These biocatalytic systems demonstrated the ability to achieve exceptional enantiomeric excess values exceeding 99% while maintaining high yields, representing a substantial advancement over traditional chemical methods.

Nomenclature and Structural Classification

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol possesses the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol. The compound is systematically named as 2-Pyridinemethanol, α-(4-chlorophenyl)-, (αS)-, reflecting its structural organization around a central stereogenic carbon atom bearing both aromatic substituents. Alternative nomenclature includes (S)-α-(4-chlorophenyl)pyridine-2-methanol, emphasizing the stereochemical configuration at the carbinol center.

The Chemical Abstracts Service registry number for this compound is 176022-47-2, with the European Community number designated as 1312995-182-4. The compound's Simplified Molecular Input Line Entry System representation is documented as OC@@HC2=NC=CC=C2, clearly indicating the stereochemical configuration. The International Chemical Identifier key is recorded as ZFUPOFQRQNJDNS-LBPRGKRZSA-N, providing a unique chemical structure identifier.

Table 1: Structural and Physical Properties of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO | |

| Molecular Weight | 219.67 g/mol | |

| CAS Registry Number | 176022-47-2 | |

| Stereochemistry | Absolute | |

| Defined Stereocenters | 1/1 | |

| Optical Activity | (+) | |

| Exact Mass | 219.045092 g/mol |

The structural classification places this compound within the broader category of chiral aryl pyridyl alcohols, a class of compounds recognized for their catalytic properties in asymmetric transformations. The presence of both electron-withdrawing chlorine substituent and the nitrogen-containing pyridine ring creates a unique electronic environment that contributes to the compound's reactivity profile and coordination capabilities.

Significance in Chiral Chemistry and Asymmetric Synthesis

The significance of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol in chiral chemistry stems from its dual role as both a synthetic intermediate and a chiral catalyst in asymmetric transformations. Research has demonstrated the compound's effectiveness as an enantioselective catalyst in the addition of diethylzinc to substituted benzaldehydes, yielding alcohols with (S)-configuration and enantiomeric excess values ranging from 19 to 86%. This catalytic activity exemplifies the compound's utility in creating new stereogenic centers with high enantioselectivity.

The compound serves as a crucial intermediate in the synthesis of enantioenriched piperidine derivatives through asymmetric hydrogenation methodologies. Studies utilizing iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridinium salts have achieved remarkable enantioselectivity levels, with enantiomeric ratios reaching 93:7. These transformations highlight the compound's role in accessing complex nitrogen-containing heterocycles with defined stereochemistry, which are essential structural motifs in pharmaceutical compounds.

Biocatalytic applications represent another significant dimension of the compound's importance in asymmetric synthesis. The development of liquid-liquid biphasic microreaction systems utilizing recombinant Escherichia coli has enabled the synthesis of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol with exceptional efficiency and stereoselectivity. These systems achieve yields exceeding 99% with enantiomeric excess values greater than 99% in significantly reduced reaction times compared to traditional stirred tank reactors.

Table 2: Asymmetric Synthesis Methods and Their Performance Metrics

Current Research Landscape and Scientific Importance

Contemporary research on (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol encompasses multiple interconnected areas of investigation, reflecting the compound's broad utility in modern synthetic chemistry. Current studies focus on developing more efficient asymmetric synthetic methodologies, with particular emphasis on catalyst design and reaction optimization. Patent literature from 2019 describes advanced preparation methods utilizing metal complexes with chiral ligands, achieving enantiomeric excess values exceeding 99% through optimized asymmetric hydrogenation protocols.

Microreaction technology represents a rapidly evolving area of research, with investigations into membrane dispersion and three-dimensional bending-microchannel systems demonstrating significant improvements in reaction efficiency. These microreaction systems generate droplet swarms with average diameters of 30 μm, providing enhanced mass transfer efficiency between phases and enabling dramatic reductions in reaction time while maintaining high enantioselectivity.

The compound's role in the synthesis of complex heterocyclic systems continues to expand, with recent research exploring its utility in preparing imidazo[1,5-a]pyridine derivatives through intermolecular Ritter-type reactions. These transformations utilize the compound as a key starting material for accessing structurally diverse nitrogen-containing heterocycles with potential pharmaceutical applications.

Environmental sustainability considerations drive current research toward developing greener synthetic methodologies. The implementation of whole-cell biocatalysts in liquid-liquid biphasic systems represents a significant advancement in sustainable chemistry, offering reduced environmental impact while maintaining exceptional synthetic efficiency. These biocatalytic systems demonstrate remarkable catalyst recyclability, retaining greater than 60% catalytic activity after five reuse cycles.

Table 3: Current Research Trends and Applications

The scientific importance of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol extends beyond its immediate synthetic applications to encompass its role as a model compound for understanding stereochemical control in asymmetric transformations. The compound's well-defined structure and predictable reactivity make it an ideal subject for mechanistic studies investigating the fundamental principles governing enantioselective catalysis. Current research continues to leverage these properties to develop new synthetic methodologies with broader applicability in pharmaceutical and fine chemical synthesis.

Stereogenic Center and Absolute Configuration

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol possesses a central chiral carbon atom that serves as the stereogenic center, connecting three distinct structural elements: a 4-chlorophenyl group, a pyridin-2-yl group, and a hydroxyl group [4]. The compound has the molecular formula C₁₂H₁₀ClNO with a molecular weight of 219.67 g/mol [1] [2]. The stereogenic center is located at the methanol carbon (C1), which exhibits S-configuration according to Cahn-Ingold-Prelog priority rules [4].

The absolute configuration designation (S) indicates that the spatial arrangement of substituents around the stereogenic center follows a specific three-dimensional orientation that distinguishes it from its mirror image, the R-enantiomer [4]. This stereochemical feature is critical for potential biological interactions, as biological systems often interact preferentially with specific enantiomers [4]. The compound exists as two distinct enantiomers: (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS: 176022-47-2) and (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS: 112966-26-4) [1] [24].

The International Union of Pure and Applied Chemistry name for this compound is (S)-(4-chlorophenyl)-pyridin-2-ylmethanol, which systematically describes its structural components and stereochemistry [4]. The 4-chlorophenyl group contributes to the compound's lipophilicity and electronic properties, while the pyridine ring introduces basic character and potential hydrogen-bonding interaction sites [4].

Crystallographic Analysis and Crystal Packing Behavior

Crystallographic studies of the racemic mixture (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveal important structural details about the crystal packing behavior [5] [6]. The compound crystallizes in the monoclinic space group P2₁/c with the following unit cell parameters: a = 8.4309(6) Å, b = 16.1488(11) Å, c = 8.6878(6) Å, and β = 112.994(2)° [5]. The crystal structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.340 Mg m⁻³ [5].

The molecules are linked by O—H⋯N hydrogen bonds, forming zigzag C(5) chains running parallel to the [1] direction [5] [6]. These chains exhibit a unique structural feature where alternating R- and S-configuration molecules are related by c-glide symmetry [5] [25]. The hydrogen bonding pattern involves the hydroxyl group acting as a donor and the pyridine nitrogen as an acceptor, with geometric parameters of O—H⋯N distance of 2.8444(18) Å and an angle of 176(2)° [5].

In addition to hydrogen bonding, the crystal structure features weak C—Cl⋯π(pyridyl) interactions that link inversion-related pairs of molecules into dimers [5] [6]. The Cl⋯Cg distance is 3.5280(10) Å, where Cg represents the centroid of the pyridine ring [5]. These interactions have energies comparable to weak hydrogen bonds, approximately 2 kcal mol⁻¹ [5]. The combination of hydrogen bonds and halogen-π interactions links the hydrogen-bonded chains into (100) sheets [5] [25].

Conformational Analysis and Dihedral Angle Studies

Conformational analysis reveals that both aromatic rings are rotated out of the plane of the central C11–C1–C22 fragment [5]. The dihedral angle between the benzene and pyridine rings is 74.34(6)° [5] [6]. This value is remarkably similar to the 71.42(10)° reported for the non-chlorinated analogue phenyl(pyridin-2-yl)methanol, indicating that the chlorine substitution does not significantly alter the overall molecular conformation [5].

The central C11–C1–C22 fragment makes specific dihedral angles with the aromatic rings: 70.69(2)° with the phenyl ring and 84.66(9)° with the pyridyl ring [5]. Key torsional angles include O—C—C—C of -51.14(17)° and O—C—C—N of -156.41(13)°, which define the spatial arrangement of the hydroxyl group relative to the aromatic systems [5].

Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have provided additional insights into the molecular geometry [18]. The calculated structure shows good agreement with experimental crystallographic data, validating the conformational preferences observed in the solid state [18].

Physical Properties and Chemical Parameters

Melting Point, Boiling Point, and Density Measurements

The physical properties of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol have been determined through experimental measurements and computational predictions. The melting point ranges from 84-86°C for the S-enantiomer [11] [12], while the racemic mixture exhibits a slightly different melting point of 78-80°C [14] [15]. This difference in melting points between the enantiomerically pure compound and the racemic mixture is typical for chiral compounds and reflects differences in crystal packing efficiency.

The boiling point has been computationally predicted to be 364.3 ± 32.0°C [11] [12] [14]. This relatively high boiling point is consistent with the presence of hydrogen bonding capabilities from the hydroxyl group and the aromatic character of the molecule [11]. The predicted density is 1.275 ± 0.06 g/cm³ [11] [12] [14], which falls within the expected range for organic compounds containing aromatic rings and heteroatoms.

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (S-enantiomer) | 84-86°C | Experimental | [11] [12] |

| Melting Point (Racemic) | 78-80°C | Experimental | [14] [15] |

| Boiling Point | 364.3 ± 32.0°C | Predicted | [11] [12] [14] |

| Density | 1.275 ± 0.06 g/cm³ | Predicted | [11] [12] [14] |

Solubility Profile and Partition Coefficients

The solubility characteristics of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol reflect its amphiphilic nature, containing both hydrophilic and lipophilic structural elements [14] [15]. The compound exhibits low solubility in water due to the hydrophobic aromatic rings and the chlorine substituent [23]. However, it demonstrates good solubility in organic solvents including chloroform, dimethyl sulfoxide, methanol, ethanol, and dichloromethane [14] [15] [23].

The lipophilicity of the compound is characterized by a calculated LogP value of 2.8167 [1]. This moderate lipophilicity indicates favorable membrane permeability properties, which is enhanced by the presence of the chlorine atom . The partition coefficient value suggests that the compound can effectively cross biological membranes while maintaining some aqueous solubility [1].

Additional molecular descriptors include a topological polar surface area of 33.12 Ų, two hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds [1]. The predicted pKa value is 12.46 ± 0.20, indicating that the compound remains largely neutral under physiological conditions [11] [12] [14].

Spectroscopic Fingerprints and Characteristic Peaks

Spectroscopic characterization of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol provides detailed structural fingerprints for identification and analysis [18] [19]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and structural features [18].

The O-H stretching vibration appears in the region of 3300-3559 cm⁻¹, which is sensitive to hydrogen bonding interactions [18]. The presence of intramolecular or intermolecular hydrogen bonding typically shifts this band to lower frequencies compared to free hydroxyl groups [18]. Aromatic C-H stretching vibrations are observed in the range of 3110-2929 cm⁻¹ [18].

The C-Cl stretching vibration characteristic of the 4-chlorophenyl group appears around 750-851 cm⁻¹ [18] [19]. Pyridine ring vibrations and C=N stretching modes are observed in the 1597-1601 cm⁻¹ region [19]. These spectroscopic signatures provide reliable identification markers for the compound and its structural verification.

Nuclear magnetic resonance spectroscopy shows characteristic chemical shifts, with pyridine protons appearing around δ 8.5 ppm and the methanol proton around δ 4.8 ppm . Mass spectrometry confirms the molecular ion peak at m/z 219.0 (M+1)⁺ [19].

Chemical Reactivity and Stability

Functional Group Reactivity Patterns

The chemical reactivity of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is primarily governed by three key functional groups: the secondary alcohol, the pyridine nitrogen, and the aromatic chlorine substituent [21]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, making it susceptible to typical alcohol reactions including oxidation, esterification, and substitution reactions .

The secondary alcohol can undergo oxidation to form the corresponding ketone (4-chlorophenyl)(pyridin-2-yl)methanone, which is actually the precursor used in the synthesis of the alcohol through reduction reactions [21]. This reversible transformation is important in synthetic applications and metabolic pathways . The alcohol group can also participate in esterification reactions with carboxylic acids or acid derivatives to form corresponding esters .

The pyridine nitrogen acts as a Lewis base and can participate in coordination reactions with metal centers or protonation under acidic conditions . This basicity contributes to the compound's ability to form hydrogen bonds and influences its solubility characteristics in different pH environments . The chlorine substituent on the aromatic ring can undergo nucleophilic aromatic substitution reactions under appropriate conditions, particularly with strong nucleophiles .

Stability Under Various Environmental Conditions

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol demonstrates good stability under normal storage and handling conditions [23]. The compound is stable when stored in cool, dry environments away from heat sources and direct sunlight [23]. Recommended storage conditions include temperatures of 2-8°C in sealed containers to prevent moisture absorption and contamination [11] [12] [23].

The compound exhibits stability under normal atmospheric conditions but may react with strong oxidizing or reducing agents [23]. The presence of the aromatic rings provides inherent stability against thermal decomposition, with the compound maintaining integrity at moderate temperatures [23]. However, prolonged exposure to elevated temperatures may lead to degradation reactions involving the hydroxyl group or aromatic systems.

Light stability studies indicate that the compound should be protected from direct sunlight to prevent potential photodegradation reactions [23]. The aromatic chromophores can absorb ultraviolet radiation, potentially leading to photochemical transformations that could alter the molecular structure [23].

Degradation Mechanisms and Pathways

The primary degradation pathways for (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol involve oxidation of the secondary alcohol functionality and potential reactions at the aromatic rings [21]. Under oxidative conditions, the hydroxyl group can be converted to a ketone, representing the most facile degradation pathway [21]. This oxidation can occur through various mechanisms including enzymatic processes involving cytochrome P450 enzymes or chemical oxidation with oxidizing agents .

Hydrolytic degradation is generally not a significant concern for this compound due to the absence of easily hydrolyzable functional groups such as esters or amides . However, under extreme acidic or basic conditions, the aromatic rings may undergo electrophilic or nucleophilic substitution reactions that could lead to structural modifications .

Thermal degradation typically begins with dehydration reactions involving the hydroxyl group, potentially leading to alkene formation or rearrangement products [22]. The chlorine substituent may also participate in elimination reactions at elevated temperatures, forming corresponding phenolic derivatives [22]. The pyridine ring generally exhibits good thermal stability, but under extreme conditions, ring-opening or fragmentation reactions may occur [22].